

The Neuropharmacological Profile of 1-Cyclohexylpiperidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *1-Cyclohexylpiperidine*

Cat. No.: *B1196802*

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Introduction

1-Cyclohexylpiperidine is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. Structurally, it is a close analog of phencyclidine (PCP), a well-known dissociative anesthetic with significant psychoactive effects. Due to this structural similarity, **1-Cyclohexylpiperidine** is presumed to share a comparable neuropharmacological profile with PCP, primarily acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the neuropharmacology of **1-Cyclohexylpiperidine**, with a focus on its receptor binding affinities, mechanisms of action, and the experimental protocols used to elucidate these properties. Given the limited availability of specific data for **1-Cyclohexylpiperidine**, data for its close and extensively studied analog, phencyclidine (PCP), is utilized as a proxy throughout this guide. This information is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor modulators and related compounds.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of phencyclidine (PCP) at its key molecular targets. This data is essential for understanding the compound's polypharmacology and for designing further experimental studies.

Table 1: Receptor Binding Affinities of Phencyclidine (PCP)

Receptor/Transporter	Radioligand	Tissue Source	K _i (nM)	Reference
NMDA Receptor (dizocilpine site)	[³ H]MK-801	Rat Cortical Membranes	59	[1]
Sigma-2 Receptor	[³ H]DTG	PC12 Cells	136	[1]
Dopamine Transporter (DAT)	Not specified	Human	>10,000	[1]
Serotonin Transporter (SERT)	Not specified	Human	2,234	[1]
Norepinephrine Transporter (NET)	Not specified	Human	>10,000	[1]
Sigma-1 Receptor	Not specified	Human	>10,000	[1]
Opioid Receptors (μ , δ , κ)	Not specified	Human	>10,000	[1]
Dopamine D ₂ Receptor	Not specified	Human	>10,000	[1]

Table 2: Functional Activity of Phencyclidine (PCP) Analogues

Assay	Compound	I _C 50 (nM)	Reference
[³ H]Dopamine Uptake Inhibition	BTCP	5	[2]
[³ H]Cocaine Binding Displacement	BTCP	39	[2]

Note: BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) is a high-affinity PCP analog for the dopamine transporter.

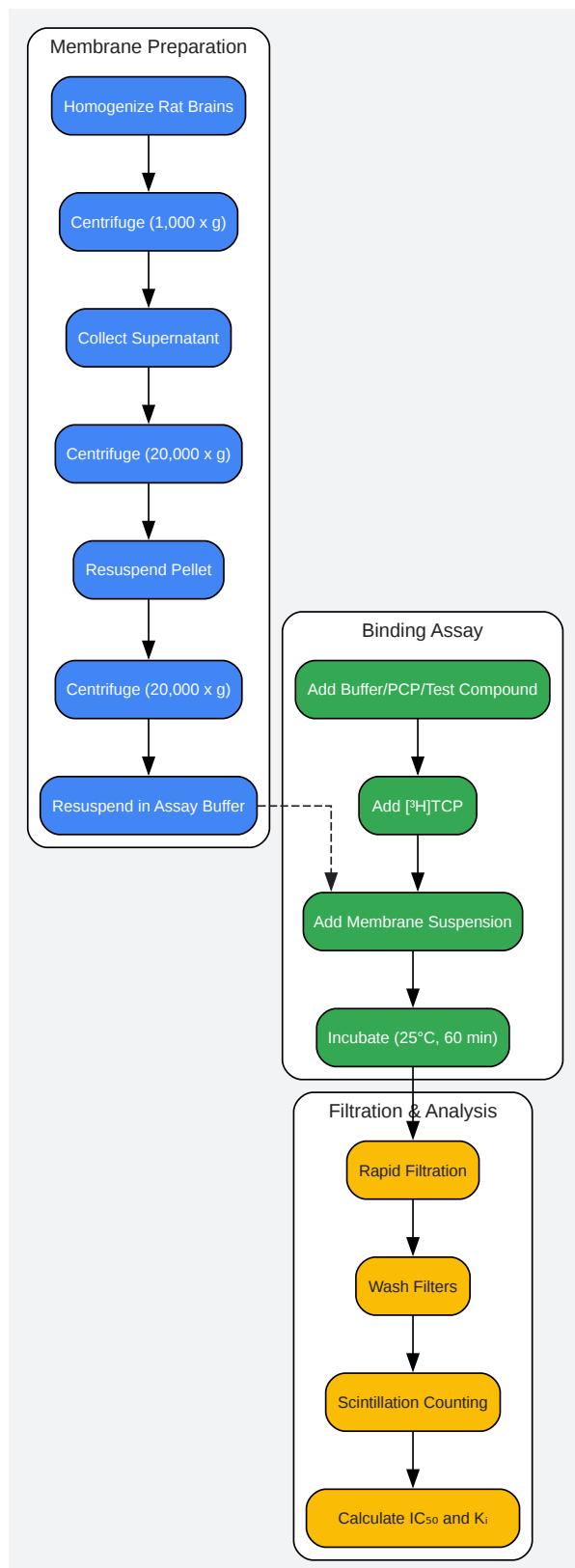
Mechanism of Action and Signaling Pathways

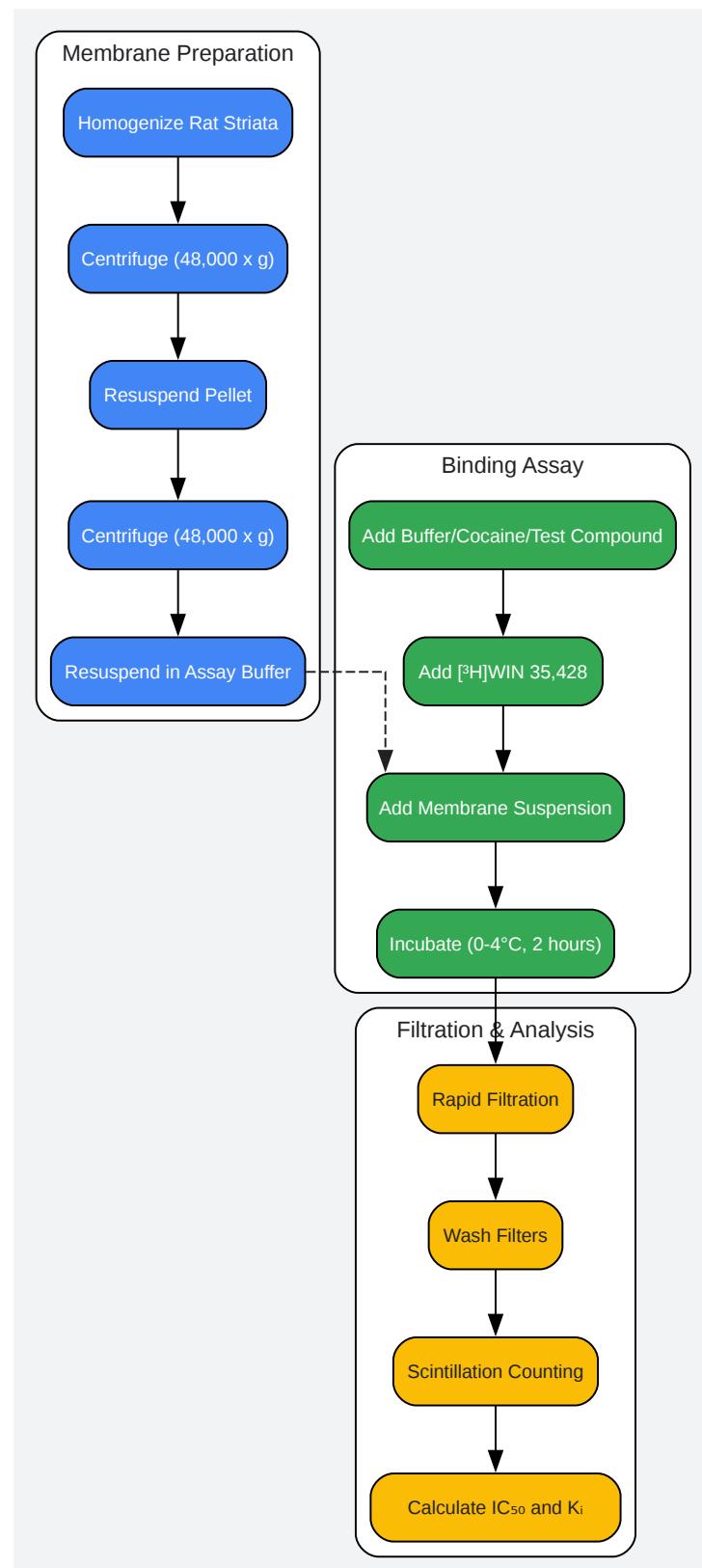
Primary Mechanism: Non-competitive NMDA Receptor Antagonism

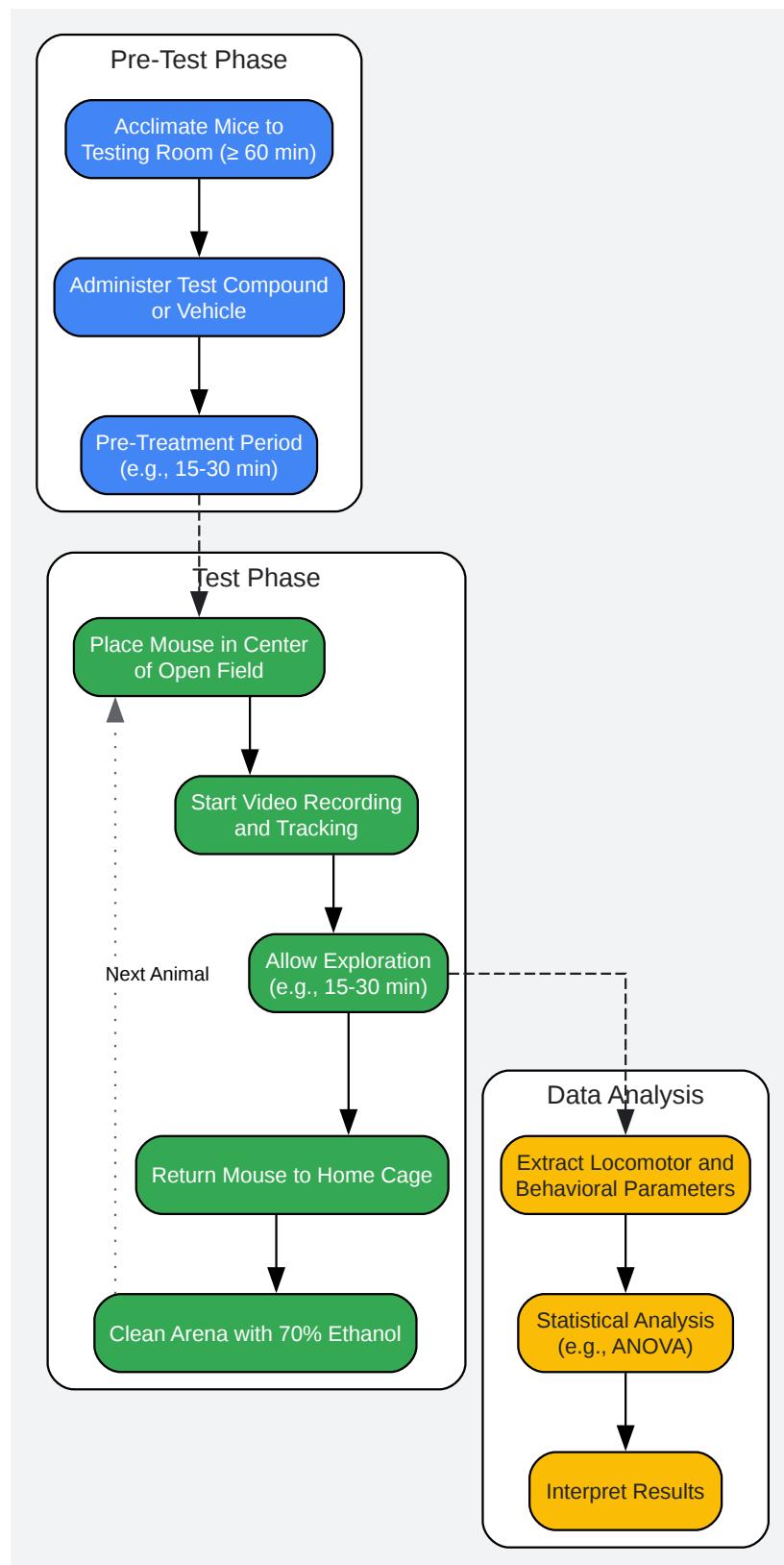
The principal mechanism of action of **1-Cyclohexylpiperidine**, like PCP, is the non-competitive antagonism of the NMDA receptor, a subtype of ionotropic glutamate receptor.^{[1][3]} The NMDA receptor plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.^[4] It functions as a ligand-gated ion channel that is permeable to Ca^{2+} , Na^+ , and K^+ .^[4] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg^{2+}) block through depolarization of the postsynaptic membrane.^[4]

PCP and its analogs bind to a specific site within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.^[1] This blockade is non-competitive because it does not compete with glutamate or glycine for their binding sites. The binding of PCP-like compounds is use-dependent, meaning the channel must be open for the drug to access its binding site.^[1]

The downstream consequences of NMDA receptor blockade are complex and lead to disruptions in normal glutamatergic neurotransmission. This can result in a cascade of effects, including alterations in the release of other neurotransmitters such as dopamine and acetylcholine, and changes in intracellular signaling pathways that are crucial for neuronal function and survival.^{[5][6]}





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